3-(Butylthio)phenylboronic acid
Overview
Description
3-(Butylthio)phenylboronic acid is a chemical compound with the molecular formula C10H15BO2S . It is a boronic acid derivative, which are compounds containing a boronic acid or boronic ester group .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring (a six-membered aromatic ring of carbon atoms) attached to a boronic acid group and a butylthio group . The boronic acid group consists of a boron atom bonded to two hydroxyl groups and the phenyl ring. The butylthio group consists of a four-carbon alkyl chain (butyl) attached to a sulfur atom .
Chemical Reactions Analysis
Boronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 210.11 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 5 and a topological polar surface area of 65.8 Ų .
Scientific Research Applications
Catalyst for Synthesis
3-(Butylthio)phenylboronic acid, a derivative of phenylboronic acid, shares similar applications due to its boronic acid moiety. Phenylboronic acid has been utilized as a non-toxic catalyst for the efficient, rapid, and one-pot three-component synthesis of tetrahydrobenzo[b]pyrans. This synthesis process is notable for its operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi, Boulcina, Carboni, & Debache, 2012).
Construction of Covalent Organic Frameworks (COFs)
Phenylboronic acid derivatives have also been used in the synthesis of Covalent Organic Frameworks (COFs), which are designed and successfully synthesized by condensation reactions. These frameworks exhibit high thermal stability, permanent porosity, and high surface areas, making them suitable for a wide range of applications, including catalysis and gas storage (Côté et al., 2005).
Drug Delivery Systems
In the field of drug delivery, phenylboronic acid-based materials have been extensively studied for their glucose-responsive properties. These materials are used in constructing glucose-responsive systems for insulin delivery, leveraging the unique interaction between phenylboronic acid and glucose. This interaction allows for the controlled release of insulin in response to glucose levels, offering a promising approach for diabetes management (Ma & Shi, 2014).
Antibacterial Activity
Further, research into (trifluoromethoxy)phenylboronic acids has shown that these compounds possess notable physicochemical, structural, antimicrobial, and spectroscopic properties. The introduction of the -OCF3 group influences the acidity and, consequently, the antibacterial potency of these boronic acids, showcasing their potential in antimicrobial applications (Adamczyk-Woźniak et al., 2021).
Phosphorescence and Optical Properties
Interestingly, simple arylboronic esters, related to this compound, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the general notion that phosphorescent organic molecules require heavy atoms for the efficient generation of a triplet excited state. The phosphorescence properties of arylboronic esters may open new avenues for their application in organic electronics and photonics (Shoji et al., 2017).
Safety and Hazards
While specific safety and hazard information for 3-(Butylthio)phenylboronic acid was not found in the search results, boronic acids are generally considered hazardous. They can cause skin and eye irritation, and specific target organ toxicity following single exposure . It is recommended to avoid breathing in the dust, gas, or vapors of the compound, and to avoid contact with skin and eyes .
Future Directions
Boronic acids, including 3-(Butylthio)phenylboronic acid, are increasingly being used in diverse areas of research. They have been utilized in the design of glucose-sensitive hydrogels, which can be suitable candidates for the design of insulin delivery systems . Future research will likely continue to explore the diverse uses and applications of boronic acids, from therapeutics to separation technologies .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups present in these targets .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . In these reactions, boronic acids interact with palladium catalysts in a process involving oxidative addition and transmetalation .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids participate can lead to the formation of biaryl compounds, which are prevalent in various natural products and pharmaceuticals .
Result of Action
The products of suzuki-miyaura cross-coupling reactions involving boronic acids can exhibit various biological activities depending on their chemical structures .
Properties
IUPAC Name |
(3-butylsulfanylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUFIYSSJHKAAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)SCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693492 | |
Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884868-03-5 | |
Record name | [3-(Butylsulfanyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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